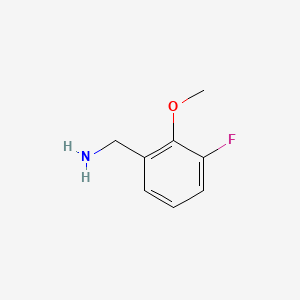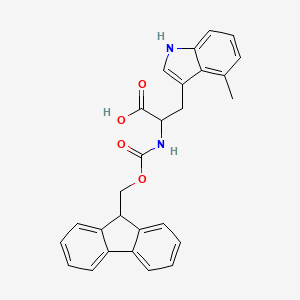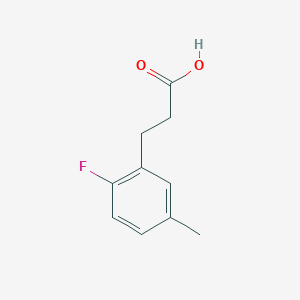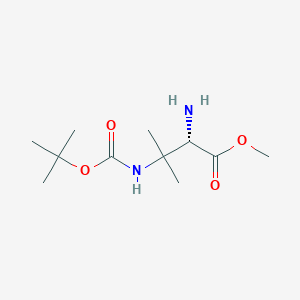
(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
Übersicht
Beschreibung
“(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate” is a chemical compound. It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . The compound is also known as “(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldiphenylsilyl)oxy)propanoic acid” and "(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid" .
Synthesis Analysis
The synthesis of compounds similar to “(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate” involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . Another method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
Chemical Reactions Analysis
The chemical reactions involving “(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate” primarily involve the addition and removal of the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which uses oxalyl chloride in methanol .
Wissenschaftliche Forschungsanwendungen
Applications in Chemical Synthesis
(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is a compound utilized in various synthetic applications. For instance, it's used in the stereoselective synthesis of complex molecules like stemofoline, a potential precursor, through a series of chemical transformations, showcasing its utility in constructing intricate molecular architectures (Thomas & Vickers, 2009). Additionally, it serves as a building block in the formation of specific dipeptido-mimetics for caspase-1 inhibitors, demonstrating its role in the generation of bioactive compounds (Lauffer & Mullican, 2002).
Applications in Crystallography and Molecular Structure Analysis
The compound is also instrumental in the field of crystallography and molecular structure analysis. Its derivatives have been used to analyze molecular conformations and crystalline structures, providing insights into the molecular behavior of related compounds. Studies have detailed its use in examining the structural characteristics of peptides and other related molecules, aiding in the understanding of molecular interactions and geometries (Ejsmont et al., 2007), (Gebreslasie et al., 2011).
Applications in Polymer Science and Material Chemistry
Furthermore, the compound finds significance in polymer science and material chemistry. For instance, it's used in the production of environmentally friendly CO2-based copolymers, demonstrating its potential in creating sustainable materials with applications ranging from biomedical to industrial (Tsai et al., 2016).
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6/h7H,12H2,1-6H3,(H,13,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVEOUYCGZORL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate | |
CAS RN |
1093192-07-4 | |
| Record name | (S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



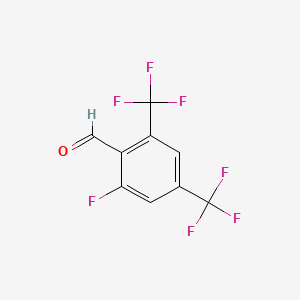
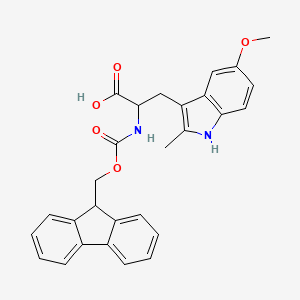
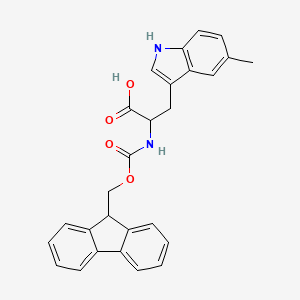
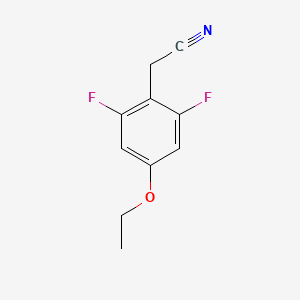
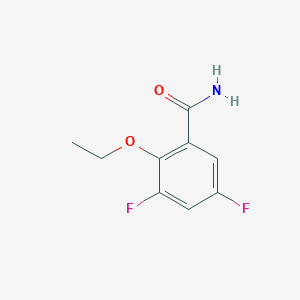
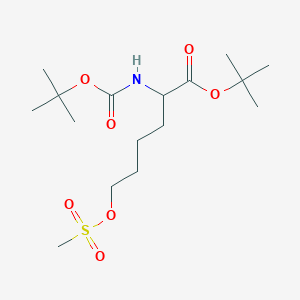
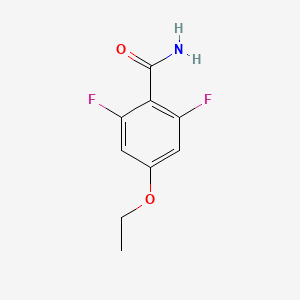
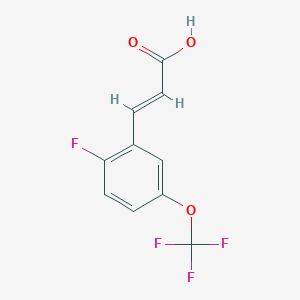
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)

![3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390446.png)
